2-tert-butyl-5-(chloromethyl)-1,3-thiazole
Description
2-tert-Butyl-5-(chloromethyl)-1,3-thiazole is a substituted thiazole derivative characterized by a tert-butyl group at the 2-position and a chloromethyl group at the 5-position of the heterocyclic ring. Thiazoles are sulfur- and nitrogen-containing heterocycles renowned for their diverse pharmacological and agrochemical applications . The tert-butyl group enhances lipophilicity and metabolic stability, while the chloromethyl moiety provides a reactive site for further functionalization. This compound is structurally related to intermediates in neonicotinoid insecticides (e.g., thiamethoxam precursors) but distinguishes itself through steric and electronic modifications .
Properties
CAS No. |
861135-93-5 |
|---|---|
Molecular Formula |
C8H12ClNS |
Molecular Weight |
189.71 g/mol |
IUPAC Name |
2-tert-butyl-5-(chloromethyl)-1,3-thiazole |
InChI |
InChI=1S/C8H12ClNS/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4H2,1-3H3 |
InChI Key |
DOVXRMSPOJNWOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)CCl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically proceeds via the formation of an intermediate thiourea-aldehyde adduct, which undergoes cyclization to generate the thiazole core. For example, a tert-butyl-substituted aldehyde (e.g., 3-tert-butyl-2-chloropropionaldehyde) reacts with thiourea in a polar solvent such as methanol or dichloromethane. The solvent system influences the regioselectivity and yield, with mixtures of alcohols and halogenated solvents (e.g., methanol-dichloromethane) proving effective for stabilizing intermediates.
Key Steps:
-
Aldehyde Activation : The aldehyde reacts with thiourea to form a thiourea-aldehyde complex, often facilitated by acidic conditions (e.g., HCl).
-
Cyclization : Intramolecular nucleophilic attack forms the thiazole ring, with the tert-butyl group occupying the 2-position.
-
Chloromethyl Introduction : Post-cyclization, the hydroxymethyl group at the 5-position is chlorinated using agents like thionyl chloride (SOCl₂) or hydrochloric acid (HCl) under reflux.
Example Protocol:
-
Reactants : 3-tert-butyl-2-chloropropionaldehyde (1.0 equiv), thiourea (1.2 equiv)
-
Solvent : Methanol-dichloromethane (3:1 v/v)
-
Conditions : Reflux at 60°C for 6 hours, followed by chlorination with SOCl₂ at 0°C to room temperature.
Diazotization and Chlorination of Amino-Thiazole Intermediates
Diazotization is a critical step in replacing amino groups with halogens, as demonstrated in the synthesis of 2-chloro-5-chloromethyl-1,3-thiazole. For the tert-butyl analog, this method requires an amino-thiazole precursor with a pre-installed tert-butyl group.
Synthetic Pathway
-
Amino-Thiazole Synthesis : A tert-butyl-substituted amino-thiazole (e.g., 2-tert-butyl-5-aminomethyl-1,3-thiazole) is prepared via cyclization of a tert-butyl aldehyde with thiourea, followed by reduction or functional group interchange.
-
Diazotization : Treatment with sodium nitrite (NaNO₂) in hydrochloric acid generates a diazonium salt intermediate.
-
Chlorination : The diazonium salt is reacted with copper(I) chloride (CuCl) to replace the amino group with chlorine.
Critical Parameters:
-
Temperature Control : Diazotization is performed at sub-zero temperatures (−10°C to 0°C) to minimize side reactions.
-
Catalyst : Copper(I) chloride enhances the Sandmeyer reaction efficiency, achieving >70% conversion in optimized cases.
Example Protocol:
-
Reactants : 2-tert-butyl-5-aminomethyl-1,3-thiazole (1.0 equiv), NaNO₂ (1.5 equiv), CuCl (1.1 equiv)
-
Solvent : Hydrochloric acid-acetonitrile (1:1 v/v)
-
Conditions : −10°C for diazotization, followed by gradual warming to 25°C for chlorination.
Chlorination of Hydroxymethyl-Thiazole Precursors
Direct chlorination of hydroxymethyl intermediates offers a streamlined route to the chloromethyl group. This method avoids multi-step functionalization and is compatible with tert-butyl-substituted thiazoles.
Hydroxymethyl to Chloromethyl Conversion
-
Hydroxymethyl Synthesis : A tert-butyl thiazole with a hydroxymethyl group at the 5-position (e.g., 2-tert-butyl-5-hydroxymethyl-1,3-thiazole) is synthesized via cyclization or hydrolysis of ester precursors.
-
Chlorination : Treatment with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) replaces the hydroxyl group with chlorine.
Optimization Notes:
-
Solvent Choice : Dichloromethane or acetonitrile provides inert environments for efficient chlorination.
-
Catalysts : Lewis acids like zinc chloride (ZnCl₂) may accelerate the reaction but risk tert-butyl group cleavage under harsh conditions.
Example Protocol:
-
Reactants : 2-tert-butyl-5-hydroxymethyl-1,3-thiazole (1.0 equiv), SOCl₂ (3.0 equiv)
-
Solvent : Dichloromethane
-
Conditions : Reflux at 40°C for 3 hours, followed by neutralization with sodium bicarbonate.
Alternative Routes via Thiocyanate Salts and Dichloropropene
A less conventional but viable method involves the reaction of thiocyanate salts with dichloropropene derivatives, as outlined in EP0794180B1. This route is adaptable for tert-butyl incorporation via substituted dichloropropene precursors.
Reaction Overview
-
Thiocyanate Addition : 1,3-Dichloropropene reacts with sodium thiocyanate (NaSCN) in a water-soluble solvent (e.g., acetone) to form a thiocyanate intermediate.
-
Cyclization : The intermediate undergoes thermal or acid-catalyzed cyclization to form the thiazole ring.
-
Functionalization : Post-cyclization chlorination introduces the chloromethyl group, while the tert-butyl group is introduced via alkylation or Grignard reactions.
Challenges and Solutions:
-
Steric Hindrance : The tert-butyl group may impede cyclization; using high-boiling solvents (e.g., dimethylformamide) improves reaction kinetics.
-
Selectivity : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance thiocyanate incorporation regioselectivity.
Example Protocol:
-
Reactants : 1,3-Dichloro-2-tert-butylpropene (1.0 equiv), NaSCN (1.2 equiv)
-
Solvent : Acetone-water (2:1 v/v)
-
Conditions : 80°C for 8 hours, followed by chlorination with HCl gas.
Comparative Analysis of Synthesis Methods
The table below evaluates the four primary methods based on yield, complexity, and practicality:
Chemical Reactions Analysis
Hydrolysis of the Chloromethyl Group
The chloromethyl group (-CH₂Cl) undergoes hydrolysis under basic conditions (e.g., aqueous NaOH) to form a hydroxymethyl intermediate. This reaction is well-documented in related thiazole derivatives .
Reaction :
Substitution Reactions
The chloromethyl group can participate in nucleophilic substitution with agents like sodium formate (HCOO⁻), leading to formate esters, which may further hydrolyze to carboxylic acids .
Reaction :
Diazotization and Sandmeyer Reactions
While not directly demonstrated for the tert-butyl derivative, analogous thiazoles undergo diazotization followed by chlorination or substitution. For example, treatment with NaNO₂/HCl at low temperatures forms a diazonium salt, which reacts with CuCl to introduce additional chlorine atoms .
Oxidative Cleavage
The chloromethyl group may undergo oxidative cleavage under strong oxidizing conditions (e.g., KMnO₄/H⁺), potentially yielding a ketone or carboxylic acid derivative, though this pathway is speculative for this specific compound .
Analytical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₂ClNS | |
| Molecular Weight | 189.71 g/mol | |
| IUPAC Name | 2-tert-butyl-4-(chloromethyl)-1,3-thiazole | |
| Appearance | Liquid | |
| Storage | 4°C (refrigerated) |
Reactivity Considerations
-
Steric Effects : The bulky tert-butyl group at position 2 may hinder access to reactive sites, potentially altering reaction kinetics compared to unsubstituted thiazoles.
-
Catalyst Compatibility : Acidic or basic conditions may affect the stability of the tert-butyl group, necessitating mild reaction environments.
-
Toxicity : The compound is classified as hazardous (H302, H315, H318, H335), requiring careful handling .
Research Gaps
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including 2-tert-butyl-5-(chloromethyl)-1,3-thiazole, as anticancer agents. For instance, thiazole-pyridine hybrids have demonstrated significant efficacy against breast cancer cells. One such hybrid exhibited an IC50 value of 5.71 μM, outperforming the standard drug 5-fluorouracil (IC50 6.14 μM) in vitro .
Anticonvulsant Properties
Thiazole compounds have also been investigated for their anticonvulsant properties. A series of novel thiazole-integrated compounds were synthesized and evaluated for their activity against seizures. Among these, certain analogues displayed promising results in preclinical models, suggesting that modifications to the thiazole structure can enhance anticonvulsant efficacy .
Agricultural Applications
Pesticide Development
this compound serves as an important intermediate in the synthesis of various pesticides. Its derivatives are utilized to create insecticides that target specific pests while minimizing environmental impact. The compound's chloromethyl group is particularly valuable in forming active pesticide agents through further chemical transformations .
Fungicidal Activity
Research has indicated that thiazole derivatives possess fungicidal properties. Compounds similar to this compound have been tested for their ability to inhibit fungal growth, providing a basis for developing new agricultural fungicides .
Material Science
Polymer Chemistry
In material science, thiazole compounds are being explored as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of thiazole moieties into polymer matrices can improve resistance to degradation and increase overall durability .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Anticancer Activity
A study conducted by Evren et al. (2019) synthesized novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides from 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide and tested them against various cancer cell lines including NIH/3T3 and A549. The results indicated strong selectivity and significant anticancer activity, with one compound achieving an IC50 value indicating effective cytotoxicity .
Case Study 2: Agricultural Use
Research into the fungicidal properties of thiazole derivatives has shown that compounds similar to this compound can effectively inhibit fungal pathogens affecting crops. Field trials demonstrated a marked reduction in fungal infections when these compounds were applied as part of an integrated pest management strategy .
Mechanism of Action
The mechanism of action of 2-tert-butyl-5-(chloromethyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloromethyl group allows for covalent modification of target proteins, which can result in altered cellular functions.
Comparison with Similar Compounds
Substituent Effects on Thiazole Core
Key Observations :
- Steric Effects : The tert-butyl group in the target compound introduces significant steric hindrance compared to smaller substituents like chlorine or methyl. This reduces susceptibility to enzymatic degradation, improving pharmacokinetic profiles .
- Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in , CF₃ in ) increase electrophilicity, enhancing reactivity for nucleophilic substitutions.
- Lipophilicity : The tert-butyl group increases logP values compared to halogenated analogs, favoring membrane permeability and bioavailability .
Physicochemical Properties
- Molecular Weight : The tert-butyl group increases molecular weight (~215–220 g/mol) compared to simpler analogs (e.g., 2-chloro-5-chloromethyl-1,3-thiazole: 182.5 g/mol ).
- Solubility : The tert-butyl group reduces water solubility but improves lipid bilayer penetration.
- Thermal Stability : Bulky substituents like tert-butyl enhance thermal stability, as seen in related crystalline thiazole-phthalimide derivatives .
Biological Activity
2-tert-butyl-5-(chloromethyl)-1,3-thiazole is an organic compound characterized by its thiazole ring structure, which contains nitrogen and sulfur atoms. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the tert-butyl group introduces steric hindrance, while the chloromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and drug discovery.
- Molecular Formula : C₈H₁₂ClNS
- Molecular Weight : 189.71 g/mol
The thiazole ring is known for its diverse biological activities, and modifications at the 2 and 5 positions can significantly influence the compound's efficacy against various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The chloromethyl group allows for covalent modifications of target proteins, potentially leading to altered cellular functions. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for cellular processes, influencing metabolic pathways.
- Signal Transduction Modulation : It can alter cell signaling pathways affecting gene expression and cellular metabolism.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| This compound | 0.23–0.70 | 0.47–0.94 | Bacillus cereus |
| 0.23/0.47 | Enterobacter cloacae | ||
| Escherichia coli |
These results suggest that the compound has moderate to strong antibacterial activity, particularly against Gram-positive bacteria like Bacillus cereus.
Antifungal Activity
In addition to its antibacterial properties, this thiazole derivative has also been investigated for antifungal activity. It has shown effectiveness against various fungal strains with MIC values comparable to established antifungal agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Lines Tested : Human breast adenocarcinoma (MCF-7), melanoma (MEL-8), and others.
- IC50 Values : Some derivatives exhibited IC50 values in the micromolar range, indicating significant cytotoxicity against cancer cell lines.
The mechanism of action in cancer cells may involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.
Case Studies
- In Vitro Evaluation Against Cancer Cell Lines :
- Antimicrobial Efficacy Studies :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-tert-butyl-5-(chloromethyl)-1,3-thiazole, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Start with the condensation of tert-butyl ester precursors with chloromethyl thiazole intermediates under anhydrous conditions. For example, tert-butyl alcohol can react with 2-chloro-1,3-thiazole-5-carboxylic acid using dehydrating agents like DCC/DIC .
- Step 2 : Optimize reaction parameters: Use polar aprotic solvents (e.g., PEG-400) and heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) to enhance reaction efficiency .
- Step 3 : Monitor reaction progress via TLC. Purify the product through recrystallization in aqueous acetic acid to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
- Methodology :
- IR Spectroscopy : Identify the chloromethyl (-CH2Cl) stretch at ~680–720 cm⁻¹ and thiazole ring C=N absorption near 1640 cm⁻¹ .
- ¹H NMR : Observe the tert-butyl group as a singlet at δ 1.4–1.6 ppm and chloromethyl protons as a singlet at δ 4.5–4.7 ppm. Thiazole protons typically resonate at δ 7.2–8.0 ppm .
- 13C NMR : Confirm the tert-butyl carbon at δ 28–30 ppm and the thiazole C-Cl carbon at δ 120–130 ppm .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for thiazole derivatives under varying experimental conditions?
- Methodology :
- Controlled Degradation Studies : Assess compound stability over time (e.g., via HPLC) to account for reduced activity due to hydrolytic degradation of the chloromethyl group .
- Adaptive Response Testing : Use gene expression profiling (e.g., RNA-seq) to identify cellular adaptations to prolonged exposure, which may explain discrepancies in IC50 values across studies .
- Replicate Under Standardized Conditions : Ensure consistent pH, temperature, and solvent systems (e.g., DMSO concentration ≤0.1% in assays) to minimize variability .
Q. What computational strategies are recommended for predicting the binding affinity of this compound derivatives with target enzymes?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the chloromethyl group and hydrophobic enzyme pockets (e.g., cytochrome P450). Prioritize hydrogen bonding with active-site residues like Ser or Thr .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate conformational stability of ligand-enzyme complexes. Monitor RMSD values (<2.0 Å indicates stable binding) .
- SAR Analysis : Compare substituent effects (e.g., tert-butyl vs. isopropyl) on binding energy using QSAR models .
Q. What methodologies are employed to assess the hydrolytic stability of the chloromethyl group in this compound under physiological conditions?
- Methodology :
- Kinetic Studies : Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C. Quantify degradation products (e.g., hydroxymethyl derivatives) via LC-MS at 0, 24, and 48 hours .
- Accelerated Stability Testing : Use elevated temperatures (e.g., 50°C) to predict shelf-life via the Arrhenius equation. A half-life >6 months at 25°C is desirable for in vivo studies .
- Protective Strategies : Co-formulate with cyclodextrins or liposomes to shield the chloromethyl group from nucleophilic attack in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
